6-Methoxy-2-(trifluoromethyl)nicotinic acid

Physicochemical profiling Salt selection Ionization state prediction

6-Methoxy-2-(trifluoromethyl)nicotinic acid (CAS 1227516-90-6) is a polysubstituted pyridine-3-carboxylic acid (nicotinic acid) derivative bearing a methoxy group (-OCH₃) at the 6-position, a trifluoromethyl group (-CF₃) at the 2-position, and a carboxylic acid at the 3-position of the pyridine ring. With molecular formula C₈H₆F₃NO₃ and molecular weight 221.13 g/mol, this compound belongs to the class of fluorinated nicotinic acid building blocks used as intermediates in pharmaceutical and agrochemical synthesis.

Molecular Formula C8H6F3NO3
Molecular Weight 221.13 g/mol
CAS No. 1227516-90-6
Cat. No. B1406176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-2-(trifluoromethyl)nicotinic acid
CAS1227516-90-6
Molecular FormulaC8H6F3NO3
Molecular Weight221.13 g/mol
Structural Identifiers
SMILESCOC1=NC(=C(C=C1)C(=O)O)C(F)(F)F
InChIInChI=1S/C8H6F3NO3/c1-15-5-3-2-4(7(13)14)6(12-5)8(9,10)11/h2-3H,1H3,(H,13,14)
InChIKeyOXWGOGDDBVOKAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-2-(trifluoromethyl)nicotinic acid (CAS 1227516-90-6): A Regiospecific Dual-Substituted Pyridine-3-carboxylic Acid Building Block for Fluorinated Drug Discovery


6-Methoxy-2-(trifluoromethyl)nicotinic acid (CAS 1227516-90-6) is a polysubstituted pyridine-3-carboxylic acid (nicotinic acid) derivative bearing a methoxy group (-OCH₃) at the 6-position, a trifluoromethyl group (-CF₃) at the 2-position, and a carboxylic acid at the 3-position of the pyridine ring . With molecular formula C₈H₆F₃NO₃ and molecular weight 221.13 g/mol, this compound belongs to the class of fluorinated nicotinic acid building blocks used as intermediates in pharmaceutical and agrochemical synthesis . The ortho relationship between the electron-withdrawing 2-CF₃ group and the 3-COOH moiety, combined with the electron-donating 6-OCH₃ substituent, creates a distinct electronic and steric environment that differentiates this regioisomer from its positional analogs and governs its reactivity in downstream derivatization reactions [1].

Why 6-Methoxy-2-(trifluoromethyl)nicotinic acid Cannot Be Replaced by Other Trifluoromethyl- or Methoxy-Substituted Nicotinic Acid Analogs


Trifluoromethyl- and methoxy-substituted nicotinic acid derivatives are not interchangeable because the exact ring position of each substituent dictates the compound's acid-base properties, hydrogen-bonding capacity, lipophilicity, and reactivity toward nucleophiles or coupling partners . The 2-CF₃ group exerts a strong electron-withdrawing inductive effect that is maximized when positioned ortho to the carboxylic acid, lowering the pKa relative to meta- or para-substituted analogs and influencing the carboxylate's behavior in salt formation, esterification, and amide coupling . Simultaneously, the 6-OCH₃ group modulates electron density at the para position relative to the ring nitrogen, affecting the pyridine nitrogen's basicity and coordination chemistry — a critical parameter in metal-catalyzed cross-coupling reactions and biological target engagement . Substituting the 2-CF₃/6-OCH₃ regioisomer with its positional isomers (e.g., 6-CF₃/2-OCH₃, 4-CF₃/6-OCH₃, or 5-CF₃/6-OCH₃) alters both the physicochemical profile and the synthetic trajectory of downstream products, potentially leading to failed reactions, different biological activity, or unacceptable impurity profiles in regulated synthetic routes [1]. The quantitative evidence below substantiates these position-dependent differences.

Quantitative Differentiation Evidence for 6-Methoxy-2-(trifluoromethyl)nicotinic acid Against Closest Positional Isomer and Functional Analog Comparators


pKa Comparison: The Ortho-2-CF₃ Group Produces Intermediate Acidity Relative to Other Trifluoromethylnicotinic Acid Regioisomers, Modulated by the 6-OCH₃ Substituent

The predicted pKa of 6-Methoxy-2-(trifluoromethyl)nicotinic acid is 2.79±0.36, reflecting the combined electronic effects of the ortho-2-CF₃ (strong -I effect) and the para-6-OCH₃ (+M effect) substituents on the 3-carboxylic acid . This value positions the compound between the more acidic 4-(trifluoromethyl)nicotinic acid (pKa 2.50±0.36, CF₃ para to ring N but meta to COOH) and the less acidic 6-(trifluoromethyl)nicotinic acid (pKa 2.96±0.10, CF₃ para to COOH) . The ~0.17–0.46 pKa unit difference versus these comparators translates to a 1.5- to 3-fold difference in acid dissociation constant (Ka), which is meaningful for pH-dependent extraction, salt stoichiometry, and reactivity in carboxylate-mediated reactions . The 6-OCH₃ group partially counteracts the 2-CF₃ electron withdrawal through resonance donation, yielding a pKa that is distinct from the non-methoxylated 2-(trifluoromethyl)nicotinic acid (estimated pKa ~2.3 based on the 2-chloro analog pKa 1.42±0.28) .

Physicochemical profiling Salt selection Ionization state prediction

Lipophilicity (LogP) Differentiation: The 2-CF₃/6-OCH₃ Combination Produces Higher LogP Than 6-CF₃-Only Analogs, Yet Lower Than Non-Methoxylated 2-CF₃ Derivatives

The computed LogP of 6-Methoxy-2-(trifluoromethyl)nicotinic acid is 1.8072 . This value is higher than that of 6-(trifluoromethyl)nicotinic acid (LogP = 1.75, lacking the 6-OCH₃ but with CF₃ at the 6-position) and substantially higher than 6-methoxy-5-(trifluoromethyl)nicotinic acid (XLogP3 = 1.600) [1], demonstrating that the 2-CF₃/6-OCH₃ regioisomeric arrangement affords greater lipophilicity than alternative positional isomers with the same molecular formula. The LogP of 1.81 is approximately 0.35 log units above the median LogP of 1.46 reported for a dataset of drug-like carboxylic acids [2]. This enhanced lipophilicity, driven by the 2-CF₃ group in an ortho relationship to the carboxylic acid (which can form an intramolecular hydrogen bond, partially masking polarity), may improve passive membrane permeability compared to regioisomers where the CF₃ is more distant from the carboxyl group.

Lipophilicity optimization Membrane permeability Drug-likeness

Topological Polar Surface Area (TPSA): The 6-OCH₃ Group in Combination with 2-CF₃ Yields a TPSA of 59.42 Ų, Differentiating It from Isomers with Altered Hydrogen-Bonding Capacity

The computed TPSA of 6-Methoxy-2-(trifluoromethyl)nicotinic acid is 59.42 Ų with 3 hydrogen bond acceptors and 1 hydrogen bond donor . This TPSA falls below the commonly cited threshold of 60 Ų for favorable blood-brain barrier penetration and within the optimal range (<140 Ų) for oral absorption per Veber's rules [1]. In comparison, 2-methoxy-6-(trifluoromethyl)nicotinic acid (the swapped regioisomer, CAS 916160-41-3) has an identical molecular formula and likely a similar but not identical TPSA due to altered intramolecular interactions between the 2-substituent and the carboxylic acid . The specific TPSA value of 59.42 Ų is a function of the 2-CF₃ group being in close proximity to the 3-COOH, which may permit intramolecular H-bonding that effectively reduces the solvent-accessible polar surface area compared to isomers where these groups are more distant. For CNS drug discovery programs, a TPSA below 60 Ų is considered advantageous for passive BBB permeation, making this specific regioisomer potentially preferable to isomers with TPSA >60 Ų [2].

Drug-likeness prediction Oral bioavailability Blood-brain barrier penetration

Synthetic Utility: The 2-Trifluoromethylnicotinic Acid Core is a Privileged Intermediate for COMT Inhibitor Synthesis, and the 6-Methoxy Substituent Provides an Orthogonal Functionalization Handle Not Available in Non-Methoxylated Analogs

2-(Trifluoromethyl)nicotinic acid derivatives have been established as key intermediates in the manufacture of catechol-O-methyltransferase (COMT) inhibitors, including the clinical candidate 3-(5-(3,4-dihydroxy-5-nitrophenyl)-1,2,4-oxadiazol-3-yl)-2-(trifluoromethyl)pyridine 1-oxide [1]. The 2-CF₃ substitution pattern is structurally required for this pharmacophore, as demonstrated by Kiss et al. (2008) who developed dedicated synthetic routes to access this specific regioisomer class [2]. In addition, 2-trifluoromethylnicotinic acid has been patented as an intermediate for fungicides, herbicides, and nematicides [3]. The 6-methoxy substituent on the target compound provides a second, orthogonal reactive site: the methoxy group can be demethylated to a hydroxyl group (6-pyridone tautomer) for further O-alkylation or O-arylation, or it can serve as a directing group for regioselective metalation at the 4- or 5-position [4]. Non-methoxylated 2-(trifluoromethyl)nicotinic acid (CAS 131747-43-8, MW 191.11) lacks this additional functionalization handle, limiting downstream diversification options. The target compound thus combines the validated 2-CF₃-nicotinic acid pharmacophore core with an additional derivatizable position.

COMT inhibitor synthesis Pharmaceutical intermediates Cross-coupling chemistry

Boiling Point and Density: The 2-CF₃/6-OCH₃ Substitution Pattern Produces Distinct Volatility and Density Compared to 6-CF₃-Only and 4-CF₃-Only Analogs, Relevant to Purification and Formulation

The predicted boiling point of 6-Methoxy-2-(trifluoromethyl)nicotinic acid is 265.6±40.0 °C with a predicted density of 1.448±0.06 g/cm³ . These values differ from the most relevant comparator, 6-(trifluoromethyl)nicotinic acid (CAS 231291-22-8), which has a boiling point of 259.3 °C at 760 mmHg and a density of 1.484 g/cm³ . The target compound's boiling point is approximately 6.3 °C higher than the 6-CF₃ comparator, while its density is 0.036 g/cm³ lower. Compared to 4-(trifluoromethyl)nicotinic acid (CAS 158063-66-2; bp 290.4±40.0 °C, density 1.484±0.06 g/cm³), the target compound boils approximately 24.8 °C lower [1]. These differences in bulk physical properties arise from the combined effect of the 2-CF₃ group (which can engage in intramolecular H-bonding with the 3-COOH) and the 6-OCH₃ group (which reduces molecular symmetry and crystal packing efficiency relative to the non-methoxylated analogs).

Purification method selection Physical property comparison Process chemistry

HIV-1 RT RNase H Inhibitor Scaffold Context: The 2-Amino-6-(trifluoromethyl)nicotinic Acid Chemotype Demonstrates Validated Antiviral Activity, Establishing the Pharmacophoric Relevance of the 2,6-Substitution Pattern Shared by the Target Compound

A series of 2-amino-6-(trifluoromethyl)nicotinic acid derivatives were reported by Corona et al. (2020) as dual HIV-1 reverse transcriptase (RT) inhibitors targeting both the polymerase and RNase H functions [1]. Among 44 tested compounds, 34 inhibited HIV-1 RT-associated RNase H activity in the low micromolar range, and the lead compound (21) showed an RNase H IC₅₀ of 14 µM with a selectivity index >10 in cell-based viral replication assays [2]. While the target compound 6-methoxy-2-(trifluoromethyl)nicotinic acid itself has not been directly tested in this assay, it shares the critical 2-CF₃ substitution pattern at the 2-position and a substituent at the 6-position (OCH₃ vs. NH₂ in the published series) [3]. This structural congruence with a validated antiviral chemotype supports the target compound's potential as a scaffold for further SAR exploration, where the 6-OCH₃ group may confer altered potency, selectivity, or metabolic stability compared to the published 6-NH₂ series. The 2-CF₃ group is essential for activity in this chemotype, as supported by the observation that alternative 2-substituents were not explored in the published SAR [4].

Antiviral drug discovery HIV-1 reverse transcriptase RNase H inhibition

Procurement-Relevant Application Scenarios for 6-Methoxy-2-(trifluoromethyl)nicotinic acid Based on Quantitative Differentiation Evidence


Medicinal Chemistry: COMT Inhibitor Lead Optimization Requiring the 2-CF₃ Pharmacophore with an Additional 6-Position Derivatization Handle

In COMT inhibitor programs targeting Parkinson's disease, the 2-trifluoromethylnicotinic acid core is a validated intermediate for constructing the 2-(trifluoromethyl)pyridine 1-oxide pharmacophore [1]. 6-Methoxy-2-(trifluoromethyl)nicotinic acid provides this essential 2-CF₃ element while offering the 6-OCH₃ group as a latent hydroxyl (via demethylation) for further O-functionalization — a diversification vector absent in 2-(trifluoromethyl)nicotinic acid (CAS 131747-43-8). The compound's predicted LogP of 1.81 and TPSA of 59.42 Ų suggest favorable drug-like properties for CNS-targeted candidates. Procurement of this specific regioisomer, rather than the 6-CF₃ or 4-CF₃ analogs, is justified when the synthetic route requires both the 2-CF₃ pharmacophore and a 6-position functionalization site.

Antiviral Drug Discovery: HIV-1 RT RNase H Inhibitor SAR Expansion Using 6-OCH₃ Analog of the Validated 2-Amino-6-(trifluoromethyl)nicotinic Acid Scaffold

The 2-amino-6-(trifluoromethyl)nicotinic acid scaffold has demonstrated dual HIV-1 RT inhibitory activity with lead compound IC₅₀ values of 14 µM (RNase H) and selectivity indices >10 [2]. 6-Methoxy-2-(trifluoromethyl)nicotinic acid serves as the 6-OCH₃ analog of this validated antiviral chemotype. The methoxy substituent (Hammett σₚ = -0.27) offers distinct electronic character compared to the published 6-NH₂ series (σₚ = -0.66), and the higher lipophilicity (π = -0.02 for OCH₃ vs. -1.23 for NH₂) may confer improved cell permeability. This building block enables systematic SAR exploration of the 6-position while preserving the essential 2-CF₃ pharmacophoric element required for RNase H inhibition.

Process Chemistry: Synthesis of Fluorinated Agrochemical Intermediates Requiring Orthogonal Reactive Sites for Convergent Route Design

2-Trifluoromethylnicotinic acid derivatives are established intermediates for fungicidal heterocyclic carboxamides (EP 1449841), herbicidal pyrido-pyridines (WO 2017162522), and nematicidal amides (WO 2015004091) [3]. The target compound's two orthogonal reactive sites — the 3-COOH for amide/ester coupling and the 6-OCH₃ for demethylation/functionalization — enable convergent synthetic strategies that reduce overall step count compared to non-methoxylated 2-(trifluoromethyl)nicotinic acid. The predicted boiling point difference of +6.3 °C versus 6-(trifluoromethyl)nicotinic acid may influence distillation-based purification during scale-up, while the distinct pKa of 2.79 affects extraction efficiency during acidic workup procedures.

Computational Chemistry and Property-Based Drug Design: A CNS-Penetrant Building Block with TPSA Below the 60 Ų Blood-Brain Barrier Threshold

For CNS drug discovery programs employing property-based design filters, 6-Methoxy-2-(trifluoromethyl)nicotinic acid occupies a favorable position in physicochemical space: LogP = 1.81 (within typical CNS drug range of 1–4) and TPSA = 59.42 Ų (below the 60–70 Ų threshold associated with favorable BBB penetration) [4]. Compared to 6-methoxy-5-(trifluoromethyl)nicotinic acid (XLogP3 = 1.600, TPSA not directly comparable) [5], the target compound's higher lipophilicity and favorable TPSA may translate to superior predicted CNS exposure. This regioisomer can be preferentially selected from computational screening libraries when predicted BBB permeability is a go/no-go design criterion.

Quote Request

Request a Quote for 6-Methoxy-2-(trifluoromethyl)nicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.